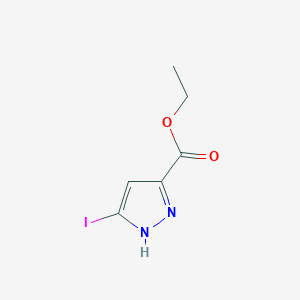

Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Descripción

Ethyl 5-iodo-1H-pyrazole-3-carboxylate (CAS 141998-77-8) is a halogenated pyrazole derivative with the molecular formula C₆H₇IN₂O₂ and a molecular weight of 266.04 g/mol . Key physical properties include a density of 1.936 g/cm³, a boiling point of 377.6°C, and a flash point of 182.17°C . This compound is primarily utilized in industrial and scientific research, particularly in medicinal chemistry and organic synthesis, owing to its reactive iodo substituent, which facilitates cross-coupling reactions .

Propiedades

IUPAC Name |

ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGRSCADNBDVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566284 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141998-77-8 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Regioselective Synthesis via Trichloromethyl Enones

Recent advances utilize trichloromethyl enones to construct the pyrazole ring with inherent regiocontrol. Reacting trichloromethyl enones with hydrazines in alcohol solvents yields 1-substituted-3(5)-carboxyalkyl pyrazoles. The choice of hydrazine (free vs. hydrochloride salt) dictates the regiochemistry:

-

Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields).

-

Free hydrazines yield exclusively 1,5-regioisomers (52–83% yields) .

Example Reaction

-

Substrate: Trichloromethyl enone (1 mmol) in ethanol.

-

Reagent: Phenylhydrazine hydrochloride (1.2 equiv).

-

Conditions: Reflux for 16 h.

-

Outcome: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (97% yield) .

Industrial-Scale Production and Purification

Scalable synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:

Process Intensification

-

Flow Reactors: Microreactors with residence times <10 min achieve near-quantitative conversion of diethyl 2-(ethoxymethylene)malonate.

-

Automation: In-line FTIR monitoring ensures real-time quality control during iodination.

Purification Techniques

-

Recrystallization: Ethyl acetate/hexane mixtures (3:1 v/v) yield >99% purity.

-

Chromatography: Silica gel chromatography is reserved for research-scale batches due to cost.

Comparative Analysis of Preparation Methods

The table below evaluates key methodologies based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Scalability | Regioselectivity | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation + I₂ | 75–82 | Moderate | High | Cost-effective reagents |

| Cyclocondensation + ICl | 88–92 | High | Excellent | Minimal byproducts |

| Trichloromethyl Enone | 52–97 | Low | Tunable | Regiocontrol via hydrazine type |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .

Aplicaciones Científicas De Investigación

Ethyl 5-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism by which Ethyl 5-iodo-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways . The iodine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .

Comparación Con Compuestos Similares

Structural Modifications and Properties

Key Comparative Insights

Reactivity: The iodo substituent in the parent compound enables participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), a feature absent in non-halogenated analogs like ethyl 5-methoxy derivatives . Cyano (C≡N) and methoxy (OCH₃) groups alter electronic properties, influencing reactivity in nucleophilic substitutions or cycloadditions .

Biological Activity :

- Phenyl and iodophenyl derivatives exhibit enhanced steric bulk, often improving binding affinity in enzyme inhibition studies (e.g., kinase inhibitors) .

- The hydroxy group in ethyl 4-hydroxy derivatives may facilitate hydrogen bonding, critical for interactions in biological targets .

Synthetic Challenges :

- Iodinated pyrazoles (e.g., ethyl 3-iodo-1H-pyrazole-4-carboxylate, CAS 827316-43-8) often require controlled conditions to avoid dehalogenation, with reported purities ranging from 95–98% .

- Methyl esters (e.g., CAS 1533442-31-7) are synthesized via esterification but may exhibit lower thermal stability due to reduced alkyl chain length .

Actividad Biológica

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl ester group at the 3-position and an iodine atom at the 5-position of the pyrazole ring. These structural features significantly influence its biological activity and reactivity.

The molecular formula of this compound is with a molecular weight of approximately 266.04 g/mol. The synthesis of this compound typically involves reactions such as substitution, oxidation, and coupling, utilizing common reagents like palladium catalysts and reducing agents like sodium borohydride for various transformations.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. Key findings include:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways. In vitro tests using carrageenan-induced paw edema models in rats demonstrated significant anti-inflammatory effects, particularly for specific substitutions on the pyrazole scaffold .

- CNS Penetration : The compound has high gastrointestinal absorption and can cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, suggesting its role as a therapeutic agent .

Target Interactions

This compound interacts with various biological targets through several mechanisms:

- Inhibition of Enzymes : It has been identified as a potential inhibitor for enzymes implicated in inflammatory responses.

- Biochemical Pathways : The compound affects multiple biochemical pathways, which may include signaling pathways involved in inflammation and pain response .

Pharmacokinetics

The pharmacokinetic profile shows that this compound has favorable absorption characteristics and can effectively reach systemic circulation, enhancing its potential therapeutic efficacy.

Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound derivatives:

Notable Results

One significant study reported that specific derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited over 80% inhibition in inflammatory models compared to standard drugs like diclofenac . These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-iodo-1H-pyrazole-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine monohydrochloride with diethyl 2-(ethoxymethylene)malonate under reflux conditions in ethanol. Subsequent iodination using iodine monochloride (ICl) in acetic acid at 0–5°C yields the 5-iodo isomer. Reaction optimization includes controlling temperature to minimize byproducts (e.g., 4-iodo isomer) and using stoichiometric excess of ICl (1.2–1.5 equiv) to maximize regioselectivity . Purification via column chromatography (cyclohexane/ethyl acetate gradient) isolates the product with ≥95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR confirms the pyrazole ring protons (δ 6.8–7.2 ppm for H-4) and ethoxy group (δ 1.3–1.4 ppm for CH). NMR identifies the carbonyl (δ ~160 ppm) and iodine-substituted C-5 (δ ~90 ppm due to deshielding) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves bond lengths (e.g., C–I bond: ~2.09 Å) and torsion angles. Mercury CSD visualizes packing patterns, confirming hydrogen bonding between N–H and carbonyl oxygen.

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Store under inert gas (N) at −20°C in amber vials to prevent photodegradation. Stability assessments using accelerated aging (40°C/75% RH for 30 days) monitor decomposition via TLC or LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed to favor the 5-iodo isomer over the 4-iodo derivative?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The 5-position is more nucleophilic due to conjugation with the ethoxycarbonyl group. Using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) suppresses electrophilic attack at C-4. Computational modeling (DFT calculations, Gaussian) predicts charge distribution, guiding reagent choice (e.g., N-iodosuccinimide vs. ICl) .

Q. What strategies resolve contradictions in reported bond lengths and angles for pyrazole derivatives?

- Methodological Answer : Discrepancies arise from polymorphism or experimental resolution limits. Cross-validate data using:

- High-resolution X-ray datasets (resolution < 0.8 Å) .

- Neutron diffraction for hydrogen positions.

- Comparative analysis with Cambridge Structural Database (CSD) entries . For example, C–I bond lengths in related compounds range from 2.07–2.11 Å; deviations >0.02 Å suggest structural distortions requiring refinement with SHELXL .

Q. How does this compound react with azide groups, and what intermediates form?

- Methodological Answer : The iodine atom undergoes nucleophilic aromatic substitution with sodium azide (NaN) in DMSO at 80°C, yielding Ethyl 5-azido-1H-pyrazole-3-carboxylate. Reaction progress is monitored via IR (azide peak: ~2100 cm) and NMR (disappearance of H-5). Mechanistic studies suggest a concerted SAr pathway, supported by Hammett plots .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki-Miyaura coupling, Pd(PPh) activates the C–I bond (bond dissociation energy: ~50 kcal/mol). Transition-state modeling (Gaussian) optimizes ligand choice (e.g., XPhos vs. SPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.